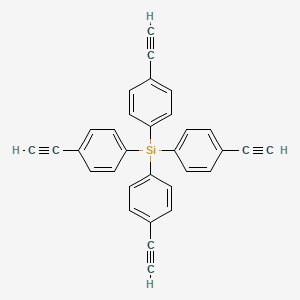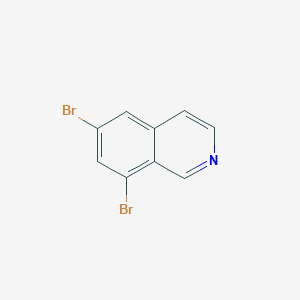
Tetrakis(4-ethynylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-ethynylphenyl)silane is an organosilicon compound characterized by the presence of four ethynylphenyl groups attached to a central silicon atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(4-ethynylphenyl)silane is typically synthesized via the Sonogashira–Hagihara coupling reaction. This method involves the coupling of tetrakis(4-iodophenyl)silane with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara coupling reaction remains the most common approach. This method is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-ethynylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tetrakis(4-ethynylphenyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrakis(4-ethynylphenyl)silane is largely dependent on its application. In the context of microporous organic polymers, the compound acts as a monomer that forms a porous network through polymerization reactions. The ethynyl groups facilitate the formation of strong covalent bonds, resulting in a stable and rigid polymer structure . In drug delivery systems, the compound’s ability to form nanoparticles allows for efficient encapsulation and release of therapeutic agents .
Comparison with Similar Compounds
Tetrakis(4-ethynylphenyl)methane: Similar structure but with a central carbon atom instead of silicon.
Tetrakis(4-bromophenyl)silane: Similar structure but with bromine substituents instead of ethynyl groups.
Uniqueness: Tetrakis(4-ethynylphenyl)silane is unique due to the presence of ethynyl groups, which provide enhanced reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials with high surface areas and selective adsorption properties .
Properties
Molecular Formula |
C32H20Si |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
tetrakis(4-ethynylphenyl)silane |
InChI |
InChI=1S/C32H20Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H |
InChI Key |
KLDGWROBZSJZOH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)

![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)


![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)

![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)


